Product packaging for AC-P-Iodo-D-phe-OH(Cat. No.:CAS No. 201351-59-9)

AC-P-Iodo-D-phe-OH

Cat. No.: B556356
CAS No.: 201351-59-9
M. Wt: 333.12 g/mol
InChI Key: RTVNNJWKXVLALU-SNVBAGLBSA-N
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Description

Significance of Modified Amino Acids in Peptide Science

Peptides, short chains of amino acids, are crucial in numerous biological processes and have garnered significant attention as potential therapeutics due to their high specificity and low toxicity. rsc.orgbachem.com However, natural peptides often face limitations such as poor metabolic stability and bioavailability. diva-portal.orgnih.gov The strategic incorporation of modified amino acids—those not among the 20 common proteinogenic amino acids—is a powerful method to overcome these drawbacks. rsc.orgabyntek.com These alterations can enhance a peptide's stability against enzymatic degradation, improve its pharmacokinetic profile, and refine its binding affinity and selectivity for a specific biological target. nih.govabyntek.com

Non-canonical amino acids (ncAAs) are instrumental in the study of proteases, a major class of enzymes that catalyze the breakdown of proteins. Since many ncAAs can impart resistance to proteolytic degradation, they are frequently used to design potent and specific protease inhibitors. mdpi.comnih.govresearchgate.net By systematically incorporating ncAAs into peptide substrates, researchers can perform detailed specificity profiling to understand how a protease recognizes its target. mdpi.comresearchgate.net This knowledge is critical for optimizing enzyme inhibition and for designing novel therapeutic agents, such as prodrugs that are activated by specific proteases in a disease environment. mdpi.comnih.govresearchgate.net Furthermore, ncAAs are employed in a variety of in vitro and in vivo applications to study enzyme kinetics and molecular interactions. mdpi.comnih.govresearchgate.net

Overview of AC-P-Iodo-D-Phe-OH as a Research Tool

This compound is a versatile amino acid derivative used extensively in drug development and biochemical research. chemimpex.com Its distinct structure, featuring both an iodo-substituent and an acetyl group, enhances its utility in various synthetic pathways, allowing for targeted modifications that are crucial for exploring structure-activity relationships in drug design. chemimpex.com

PropertyData
Compound Name Acetyl-p-iodo-D-phenylalanine
Synonyms Ac-D-Phe(4-I)-OH, this compound
CAS Number 201351-59-9
Molecular Formula C₁₁H₁₂INO₃
Molecular Weight 333.1 g/mol

Table 1: Properties of this compound. chemimpex.com

In pharmaceutical development, this compound serves as a critical building block for the synthesis of novel drugs. chemimpex.com It is particularly valuable in the creation of modified peptides and peptidomimetics designed to have enhanced efficacy and specificity. chemimpex.comnih.gov Researchers utilize this compound to create targeted therapies for a range of diseases. chemimpex.com In biochemical research, it is employed in studies of protein-protein interactions and enzyme mechanisms, helping to clarify biological processes at the molecular level. chemimpex.comcymitquimica.com The presence of the iodine atom can be leveraged in various analytical techniques to probe these interactions. cymitquimica.com

The ability of this compound to serve as a precursor for more complex, biologically active compounds makes it invaluable in medicinal chemistry. chemimpex.comjustia.com The iodine atom on the phenyl ring is not just a passive structural element; it is a reactive handle for advanced chemical reactions. For instance, iodo-aryl amino acids like this one are used in palladium-catalyzed C-H activation processes to create "stapled" peptides. nih.gov This technique forms a covalent bond between the iodinated phenylalanine and another residue, such as tryptophan, creating a macrocyclic, conformationally constrained peptide. nih.gov Such constrained peptides often exhibit improved biological activity and stability, making this synthetic route a powerful strategy in the development of new therapeutics. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12INO3 B556356 AC-P-Iodo-D-phe-OH CAS No. 201351-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVNNJWKXVLALU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304069
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201351-59-9
Record name N-Acetyl-4-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201351-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Peptide Synthesis Strategies Incorporating AC-P-Iodo-D-Phe-OH

The integration of this compound into peptide sequences is typically achieved through established solid-phase peptide synthesis (SPPS) methodologies, leveraging advanced protecting group strategies and coupling techniques.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) remains a cornerstone for constructing peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification by washing away excess reagents and by-products from the solid support ijpsonline.com. This method is highly adaptable for incorporating non-natural amino acids like this compound. The process generally involves sequentially attaching protected amino acids to a solid resin support, building the peptide chain from the C-terminus to the N-terminus ijpsonline.compeptide.com. The D-configuration of this compound, as opposed to the naturally occurring L-configuration, confers resistance to common proteases, enhancing the in vivo stability of resulting peptides vulcanchem.com.

Fmoc Methodology in Peptide Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely employed in SPPS due to its orthogonality and the mild conditions required for its removal, typically using a secondary amine like piperidine (B6355638) peptide.comnih.gov. This approach is particularly suitable for incorporating modified amino acids, as the Fmoc group can be selectively removed without affecting other protecting groups or the peptide-ligated resin nih.gov. The synthesis of Fmoc-protected, iodoarene-containing amino acids, such as derivatives of this compound, has been demonstrated to be compatible with standard Fmoc-SPPS protocols, allowing for their facile incorporation into peptide scaffolds nsf.gov. The Fmoc/tert-butyl (tBu) protection scheme is favored for its mild cleavage conditions, facilitating scale-up peptide.com.

Incorporation into Melanocortin Tetrapeptide Templates

This compound, or similar iodinated D-phenylalanine derivatives, are of significant interest for their incorporation into melanocortin peptide templates. Melanocortin receptors play critical roles in physiological processes such as energy homeostasis, pigmentation, and steroidogenesis nih.govgoogle.comacs.org. The tetrapeptide sequence His-D-Phe-Arg-Trp is a common core motif in melanocortin agonists google.com. Substituting natural amino acids with modified residues like iodinated D-phenylalanine can yield analogs with altered receptor subtype selectivity and pharmacological profiles nih.govgoogle.comnih.gov. For instance, the incorporation of indoylated phenylalanine into melanocortin tetrapeptide lead compounds has been investigated to generate receptor subtype-selective antagonists nih.govnih.gov. Similarly, para-iodinated L-phenylalanine derivatives have been explored in the design of melanocortin ligands, suggesting the utility of iodinated D-phenylalanine in this context google.com. The D-configuration is often required for agonist activity in melanocortin analogs, while both L- and D-residues can confer antagonist activity nih.gov.

Combinatorial Organic Synthesis for Peptidomimetics

Combinatorial organic synthesis offers a powerful approach for generating large libraries of structurally related compounds, including peptidomimetics, which are molecules that mimic the structure and function of peptides but possess altered chemical properties ijpsonline.commdpi.org. The incorporation of modified amino acids like this compound into these libraries can accelerate the discovery of novel therapeutic agents. By systematically varying amino acid sequences and incorporating modified building blocks, researchers can explore vast chemical spaces to identify compounds with desired biological activities mdpi.orggoogle.comupc.edu. This strategy is instrumental in drug discovery pipelines, enabling the rapid screening of numerous analogs for lead optimization.

Chemical Modifications and Functionalization of Phenylalanine Derivatives

The chemical modification of phenylalanine derivatives, particularly through halogenation, is key to synthesizing compounds like this compound and exploring structure-activity relationships.

Halogenation and Iodination Reactions

The introduction of an iodine atom onto the phenyl ring of phenylalanine derivatives, typically at the para-position, is a critical synthetic step vulcanchem.comchemimpex.com. Several methods exist for achieving regioselective iodination. Direct oxidative iodination of phenylalanine derivatives using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can yield para-substituted products vulcanchem.com. Alternatively, methods employing mixtures of iodic acid and iodine (e.g., Suzuki's reagent) have been reported as alternatives to traditional Sandmeyer chemistry for synthesizing iodinated phenylalanine nih.gov. Palladium-catalyzed C–H iodination reactions using aryl iodides have also been developed, offering mild conditions for meta- and ortho-iodination, and can be applied to produce chiral amino acid derivatives chinesechemsoc.org. The chemical reactivity of the iodine atom in the phenyl ring allows for further functionalization through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse derivatives with tailored properties vulcanchem.com.

Radiolabeling and Imaging Applications

Strategies for Radiolabeling AC-P-Iodo-D-phe-OH

The synthesis of radiolabeled compounds like this compound typically involves attaching a radioisotope of iodine (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131) to a precursor molecule. Two primary strategies are commonly utilized for radioiodination of phenylalanine derivatives:

This method is a well-established technique for introducing radioiodine into aromatic or heteroaromatic compounds, including phenylalanine derivatives ugent.beresearchgate.netsnmjournals.orghbni.ac.in. The process typically involves reacting a precursor, such as 2-iodo-L-phenylalanine or its D-isomer, with a radioactive iodide source (e.g., Na[¹²³I] or Na[¹²⁵I]) in the presence of a copper(I) catalyst. The reaction is usually carried out under acidic and reducing conditions, often employing agents like copper(I) sulfate (B86663) (CuSO₄), citric acid, and tin(II) sulfate (SnSO₄) ugent.beresearchgate.netsnmjournals.org. This method facilitates the isotopic exchange of the stable iodine atom in the precursor with the radioactive iodine isotope, yielding the radiolabeled product. Reaction yields can be optimized by carefully controlling parameters such as temperature, reaction time, and the concentration of reagents ugent.besnmjournals.org. For instance, yields of 65% for precursor synthesis and high radiochemical purity (>99%) have been reported for related compounds using this method snmjournals.org.

No-carrier-added (NCA) synthesis is crucial for achieving high specific activity, which is vital for sensitive imaging and for minimizing the radiation dose to non-target tissues. NCA radioiodination methods for phenylalanine derivatives often involve direct iodination or isotopic exchange reactions where the radioactive iodine is introduced without the addition of stable iodine carrier nih.govmdpi.comnih.gov. For example, methods utilizing tin precursors (e.g., stannyl (B1234572) derivatives) allow for efficient iododestannylation with radioactive iodide, leading to NCA products with very high specific activity, often exceeding 750 Ci/mmol nih.govnih.gov. These NCA strategies are essential for developing radiopharmaceuticals that can accurately reflect biological processes at very low concentrations.

Applications in Nuclear Medicine and Molecular Imaging

Radiolabeled amino acids, including iodinated phenylalanine derivatives, are employed in nuclear medicine to visualize and quantify biological processes that are altered in diseases, particularly cancer. Their uptake is often mediated by specific amino acid transporters that are upregulated in tumor cells to support their rapid proliferation and protein synthesis ugent.beontosight.airesearchgate.netnih.govnih.govkanazawa-u.ac.jp.

Radiolabeled amino acids are developed as tumor tracers by exploiting the increased demand for amino acids in cancer cells for protein synthesis and growth ontosight.aikanazawa-u.ac.jpnih.gov. Phenylalanine, an essential amino acid, and its derivatives are transported into cells via specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in various tumors researchgate.netnih.govkanazawa-u.ac.jp. When labeled with gamma-emitting or positron-emitting isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET), these compounds can accumulate in tumor tissues, allowing for their visualization and quantification using imaging modalities like SPECT and PET ugent.beontosight.airesearchgate.netnih.gov. The D-isomer of iodinated phenylalanine, such as 2-iodo-D-phenylalanine, has shown particular promise due to its favorable uptake characteristics and potential for improved tumor-to-background ratios compared to its L-isomer ugent.beresearchgate.netresearchgate.net.

Studies evaluating the in vitro and in vivo behavior of iodinated phenylalanine derivatives have demonstrated their potential as tumor imaging agents. For instance, p-[¹²³I]iodo-L-phenylalanine (IPA) has shown intensive accumulation in human pancreatic tumor cells, with radioactivity uptake ranging from 41% to 58% of the total loaded activity per 10⁶ cells after 30 minutes of incubation nih.gov. Similarly, [¹²⁵I]I-Phe exhibited uptake up to 49.0 ± 0.7% of the input dose in MCF-7 breast cancer cells after 60 minutes nih.gov.

In vivo, these tracers generally display high and specific tumor uptake with rapid clearance from the blood and other organs, such as the kidneys researchgate.netresearchgate.net. For example, [¹²³I]-2-iodo-D-phenylalanine has shown significant tumor contrast enhancement, up to 350% at 19 hours post-injection, in tumor models researchgate.net. The general biodistribution characteristics for both L and D isomers include high, specific tumor accumulation and renal clearance researchgate.net.

Table 1: In Vitro Uptake of Iodinated Phenylalanine Derivatives in Cancer Cell Lines

CompoundCell LineIncubation TimeUptake (% of input dose/activity)Reference
[¹²⁵I]I-Phe (4-iodo-L-Phe)MCF-7 breast cancer cells60 min49.0 ± 0.7% nih.gov
IPA (p-[¹²³I]iodo-L-Phe)PaCa44, PanC1 (pancreatic adenocarcinoma)30 min41-58% per 10⁶ cells nih.gov

Table 2: In Vivo Tumor Uptake and Imaging Characteristics of Iodinated Phenylalanine Derivatives

CompoundTumor ModelKey Imaging CharacteristicsReference
[¹²³I]-2-iodo-D-phenylalanineR1M rhabdomyosarcomaHigh, fast, and specific tumor uptake; fast blood clearance; tumor contrast increased up to 350% at 19 h post-injection. researchgate.net
[¹²³I]-2-iodo-L-phenylalanineVarious tumor modelsHigh and specific tumor uptake; renal tracer clearance. researchgate.net
[¹²³I]-2-iodo-D-phenylalanineVarious tumor modelsHigh and specific tumor uptake; renal tracer clearance; faster blood clearance and distribution to peripheral compartment compared to L-isomer. researchgate.net

Studies have explored the comparative performance of L- and D-isomers of iodinated phenylalanine derivatives in tumor diagnosis. The D-isomer, such as [¹²³I]-2-iodo-D-phenylalanine, has demonstrated advantages, including enhanced tumor contrast and better tracer characteristics concerning radiation dose to other organs compared to its L-isomer ugent.beresearchgate.netresearchgate.net. Furthermore, the D-isomer has been observed to exhibit faster blood clearance and a quicker distribution to peripheral compartments relative to the L-isomer researchgate.net. These differences can translate to improved imaging quality and diagnostic accuracy in specific tumor types.

Table 3: Comparative Performance of L vs. D Isomers of Iodinated Phenylalanine Derivatives

ComparisonObserved Advantage of D-isomerReference
[¹²³I]-2-iodo-D-Phe vs. [¹²³I]-2-iodo-L-PheEnhanced tumor contrast; better tracer characteristics regarding radiation dose to other organs; faster blood clearance; faster distribution to peripheral compartment. ugent.beresearchgate.netresearchgate.net
General Biodistribution (L vs. D isomers)High and similar uptake in all tested tumors; same general biodistribution characteristics (high, specific tumor uptake and renal tracer clearance). researchgate.net

Compound List

this compound

4-Iodo-D-phenylalanine (4-I-D-Phe)

2-Iodo-D-phenylalanine (2-I-D-Phe)

p-[¹²³I]iodo-L-phenylalanine (IPA)

[¹²³I]-2-iodo-L-phenylalanine

[¹²³I]-2-iodo-D-phenylalanine

[¹²⁵I]I-Phe (4-iodo-L-phenylalanine)

Structure Activity Relationship Sar Studies and Ligand Design

Impact of AC-P-Iodo-D-Phe-OH Modifications on Biological Activity

The specific structural attributes of this compound, when integrated into peptide sequences, significantly influence their biological activity at melanocortin receptors.

The para-iodination of the phenylalanine residue, coupled with its D-stereochemistry, has been shown to critically impact receptor binding affinity and selectivity. Melanocortin receptor ligands typically contain a conserved His-Phe-Arg-Trp (HFRW) pharmacophore, essential for receptor recognition nih.govfrontiersin.orgnih.gov. Modifications at the phenylalanine position, such as the introduction of a para-iodine atom and the use of the D-isomer, can alter the electronic and steric properties of the ligand, thereby fine-tuning its interaction with receptor binding pockets acs.orgnih.govnih.gov.

Studies involving tetrapeptide analogues incorporating para-iodo-D-phenylalanine (DPhe(p-I)) have demonstrated differential effects across receptor subtypes. For instance, the tetrapeptide Ac-His-DPhe(p-I)-Arg-Trp-NH2 exhibited partial agonist or antagonist pharmacology at the mouse melanocortin-3 receptor (mMC3R) while retaining full nanomolar agonist activity at the mouse melanocortin-4 receptor (mMC4R) nih.gov. This highlights how the para-iodo-D-phenylalanine substitution can differentiate activity profiles between receptor subtypes. Furthermore, the introduction of bulky aromatic residues, including iodinated phenylalanines, near the core pharmacophore has been identified as an effective strategy for designing selective agonists and antagonists for MC3R researchgate.net.

The structural modifications present in this compound are crucial for modulating whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking activation) nih.gov. The para-substituent on the D-phenylalanine residue, such as iodine, can influence the ligand's ability to stabilize either the active or inactive conformation of the receptor. For example, varying the para-substituent on a D-phenylalanine residue in related tetrapeptides has led to differences in receptor activation, ranging from partial agonism to full agonism acs.org. This capacity to switch or modulate agonist/antagonist profiles makes iodinated D-phenylalanine derivatives valuable tools for dissecting receptor signaling pathways.

Aromatic residues, such as phenylalanine, are known to engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, which are vital for ligand-receptor binding frontiersin.orgbiorxiv.orgbiorxiv.org. While the direct role of this compound in forming supramolecular assemblies is not extensively detailed in the provided literature, the aromatic nature of its phenyl ring, further modified by iodine, suggests potential for such interactions. Such interactions can be important for stabilizing ligand-receptor complexes or influencing the assembly of larger molecular structures. However, the primary focus in the context of melanocortin receptor SAR has been on how these aromatic modifications influence direct receptor binding and signaling frontiersin.orgbiorxiv.org.

Rational Design of Peptide and Peptidomimetic Ligands

The understanding gained from SAR studies, particularly concerning the impact of modifications like those found in this compound, underpins the rational design of novel melanocortin receptor ligands.

This compound serves as a key building block in the design of more sophisticated melanocortin receptor ligands. Its incorporation into peptide sequences, often alongside other modifications such as N-acetylation or the inclusion of proline residues (potentially implied by "AC-P"), aims to optimize ligand properties. By strategically placing this modified amino acid within a peptide sequence, researchers can engineer ligands with enhanced stability against enzymatic degradation, improved receptor subtype selectivity, and desired agonist or antagonist profiles vulcanchem.comnih.gov. For instance, the D-configuration confers resistance to common proteases, thereby increasing the in vivo half-life of the resulting peptide vulcanchem.com. The para-iodination provides a handle for modulating receptor affinity and selectivity, as observed in studies exploring various substitutions on the phenylalanine residue of α-MSH analogues acs.orgnih.govnih.gov. This approach allows for the systematic exploration of the chemical space around the HFRW pharmacophore, leading to the discovery of potent and selective modulators for therapeutic intervention wikipedia.orgnih.govfrontiersin.org.

Data Tables

The following tables summarize key findings from SAR studies involving modifications related to this compound, highlighting their impact on melanocortin receptor activity and selectivity.

Table 1: Impact of Para-Iodo-D-Phenylalanine Substitution on Melanocortin Receptor Activity

Ligand Example (Structure/Modification)Receptor SubtypeActivity ProfilePotency (e.g., IC50/EC50)Selectivity NotesReference
Ac-His-DPhe(p-I)-Arg-Trp-NH2mMC3RPartial Agonist/AntagonistN/ADistinct from mMC4R activity nih.gov
Ac-His-DPhe(p-I)-Arg-Trp-NH2mMC4RFull AgonistNanomolarRetains full agonist activity nih.gov
Tetrapeptide with R=H at D-Phe para-positionMC4R/MC5RAllosteric Partial AgonistN/ACompared to F or Br substitutions acs.org
Tetrapeptide with R=F at D-Phe para-positionMC4R/MC5RAllosteric Full AgonistN/ACompared to H or Br substitutions acs.org
Tetrapeptide with R=Br at D-Phe para-positionMC4R/MC5RAllosteric Partial AgonistN/ACompared to H or F substitutions acs.org
Ac-Arg-Arg-(pI)DPhe-Tic-NH2MC3R, MC4R, MC5RPotent AgonistEC50 < 73 nMMore potent than Ac-His-DPhe-Arg-Trp-NH2 researchgate.net
Ac-His-Arg-(pI)DPhe-Tic-NH2MC3R, MC4R, MC5RPotent AgonistEC50 < 73 nMMore potent than Ac-His-DPhe-Arg-Trp-NH2 researchgate.net
Ac-Arg-Arg-(pI)DPhe-DNal(2′)-NH2MC3R, MC4R, MC5RPotent AgonistEC50 < 73 nMMore potent than Ac-His-DPhe-Arg-Trp-NH2 researchgate.net

Note: N/A indicates data not explicitly provided in the cited source for that specific metric.

Table 2: Influence of Amino Acid Modifications on Receptor Selectivity (Related Analogues)

Ligand Example (Modification at Position 6)Receptor SubtypeActivity ProfilePotency (IC50)Selectivity (vs. other subtypes)Reference
SHU9119 analogue with Che substitutionhMC4RAntagonist0.48 nM100-fold vs. hMC3R acs.org
SHU9119 analogue with Cpe substitutionhMC4RAntagonist0.51 nM200-fold vs. hMC3R acs.org
SHU9119 analogue with Acpc substitutionhMC3RAntagonist2.5 nM100-fold vs. hMC4R acs.org

These SAR findings underscore the critical role of specific amino acid modifications, such as those found in this compound, in tailoring the pharmacological properties of melanocortin receptor ligands.

Compound Name List

this compound (N-acetyl-4-iodo-D-phenylalanine)

Ac-His-DPhe(p-I)-Arg-Trp-NH2

Ac-Arg-Arg-(pI)DPhe-Tic-NH2

Ac-His-Arg-(pI)DPhe-Tic-NH2

Ac-Arg-Arg-(pI)DPhe-DNal(2′)-NH2

Ac-His-DPhe-Arg-Trp-NH2

SHU9119

Ac-Nle4-[Asp5-His6-DNal(2′)7-Arg8-Trp9-Lys10]-NH2

Ac-Nle4-[Asp5-His6-D-Nal(2′)7-Arg8-Trp9-Lys10]-NH2

Ac-Nle4-c[Asp5-His6-D-Nal(2′)7-Arg8-Trp9-Lys10]-NH2

Ac-c[Pen-Glu-His-D-Nal(2′)-Arg-Trp-Cys]-Pro-Pro-Lys-Asp-NH2

Ac-c[Cys-Glu His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH2

Ac-Nle-c[Asp-Pro-D-Nal(2′)-Arg-Trp-Lys]NH2 (PG-901)

Ac-Nle4-c[Asp5-His6-D-Nal(2′)7-Arg8-Trp9-Lys10]-NH2

Mechanistic and Computational Investigations

Elucidation of Molecular Mechanisms

The unique structural features of AC-P-Iodo-D-phe-OH—an acetylated N-terminus, a D-configuration stereocenter, an iodinated aromatic ring, and a C-terminal hydroxyl group—govern its interactions and reactivity.

The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence can significantly enhance its binding affinity to receptors. creative-proteomics.commdpi.com This is often attributed to increased stability against proteolytic degradation and the potential for novel conformational states that may fit more snugly into a receptor's binding pocket. In the case of this compound, the D-configuration is a critical feature that can improve its efficacy as a ligand.

The terminal groups of the molecule also play crucial roles in receptor binding. The N-acetyl group neutralizes the positive charge typically found at the N-terminus of an amino acid, which can alter electrostatic interactions and provide a hydrogen bond acceptor site. libretexts.org The C-terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to the molecule's ability to anchor within a binding site. The iodophenyl side chain contributes through hydrophobicity, π-interactions, and, most notably, halogen bonding.

The potential interactions contributing to the binding affinity of this compound are summarized in the table below.

Molecular FeaturePotential Interaction TypeRole in Binding
Iodophenyl Ring Halogen Bonding, π-π Stacking, HydrophobicDirectional interactions, conformational stability, anchoring in nonpolar pockets
D-Stereocenter Conformational ConstraintIncreased proteolytic stability, potentially optimal receptor fit
N-Acetyl Group Hydrogen Bonding (Acceptor)Neutralizes N-terminal charge, specific H-bond formation
C-Terminal Hydroxyl Hydrogen Bonding (Donor/Acceptor)Anchoring and orientation within the binding site

The aromatic ring of the phenylalanine residue is fundamental to establishing specific peptide conformations through π-π stacking interactions. These noncovalent interactions are crucial in diverse phenomena, from stabilizing the tertiary structures of proteins to controlling selectivity in organic reactions. nih.gov The geometry of these interactions is typically not a simple face-to-face stacking, which can be repulsive. Instead, more favorable arrangements like parallel-displaced or T-shaped (edge-to-face) geometries are commonly observed. acs.org

The introduction of a halogen, such as iodine, onto the phenyl ring significantly modulates these interactions. Halogenation alters the electron distribution and quadrupole moment of the aromatic ring. Studies on chlorinated photosensitizers have shown that the dipole moment of the carbon-halogen bond can promote more compact π-π stacking, which facilitates energy and charge transfer. science.gov In the context of this compound, the iodine atom is expected to similarly influence the electronic nature of the phenyl ring, thereby affecting the strength and preferred geometry of its π-π stacking with other aromatic residues in a peptide chain or protein receptor. Research on an iodinated diphenylalanine peptide revealed that the iodine atom completely alters the molecular packing from water-channel-based nanotubes to amphipathic layers, indicating a profound influence on intermolecular organization. nih.gov

A key feature of this compound is its capacity for halogen bonding. The iodine atom possesses an electropositive region on its outermost surface, known as a σ-hole, which can interact favorably with Lewis bases (electron donors) like oxygen, nitrogen, or sulfur atoms. This directional, noncovalent interaction is increasingly recognized for its importance in molecular recognition and protein stability.

Potential halogen bond acceptors for the iodine atom of this compound within a protein environment are detailed below.

Interaction PartnerAtom TypeCommon Location in Proteins
Peptide Backbone Carbonyl Oxygen (O)Main chain
Aspartic Acid / Glutamic Acid Carboxylate Oxygen (O)Side chain
Asparagine / Glutamine Amide Oxygen (O)Side chain
Serine / Threonine / Tyrosine Hydroxyl Oxygen (O)Side chain
Histidine Imidazole Nitrogen (N)Side chain

While there is no direct evidence of this compound acting as a catalyst itself, its constituent functional groups could potentially participate in catalytic mechanisms. N-acetyl amino acids are known substrates for deacetylase enzymes, which hydrolyze the acetyl group. nih.gov This highlights the biochemical reactivity of the N-acetyl linkage.

In a hypothetical catalytic scenario, the functional groups of this compound could play distinct roles. The carboxylic acid group, with its acidic proton, and the acetylated amino group could engage in acid-base catalysis. The iodophenyl group, through its electronic and steric properties, could help orient a substrate within an active site or stabilize a transition state via halogen bonding or π-stacking. The use of iodine itself as a catalyst in certain reactions, such as the aerobic oxidation of thiols, demonstrates the element's capacity for facilitating chemical transformations. frontiersin.org However, the role of organoiodine compounds in catalysis is more commonly as reagents or intermediates in reactions like the Suzuki coupling or Sandmeyer-type reactions for their synthesis. mit.edu

Computational Modeling and Simulations

Computational methods are invaluable for predicting and understanding the behavior of peptides at the molecular level, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Molecular Dynamics (MD) simulations are a powerful tool for investigating the spontaneous self-assembly of peptides into higher-order structures like nanofibers, nanotubes, and hydrogels. Simulations of phenylalanine- and diphenylalanine-based peptides have provided detailed insights into the forces driving their aggregation, including hydrogen bonding and π-π interactions.

MD simulations of this compound could be designed to probe:

The initial stages of aggregation and nucleation.

The balance between halogen bonding, hydrogen bonding, and π-π stacking in stabilizing the final assembly.

The influence of the D-configuration on the chirality and morphology of the resulting nanostructures.

The solvent accessibility and dynamics of the assembled state.

These simulations would provide a molecular-level picture of how halogenation can be used as a strategy to control and tailor the properties of self-assembling peptide-based biomaterials. nih.gov

DFT Calculations in Reaction Mechanism Studies

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of this compound and related iodinated aromatic compounds, DFT calculations have been instrumental in understanding their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of modified peptides and other complex molecules.

Computational studies have detailed the catalytic cycle of Suzuki-Miyaura reactions, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For a substrate like this compound, the reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex. DFT calculations help to determine the energy barriers associated with this step, providing insight into the reaction kinetics. nih.gov

The transmetalation step, where the organic group from a boronic acid derivative is transferred to the palladium center, is often the rate-determining step. nih.gov DFT studies can model the transition state of this process, revealing the influence of ligands on the palladium catalyst and the role of the base in facilitating the reaction. nih.gov Finally, the reductive elimination step, which results in the formation of the new C-C bond and regeneration of the palladium(0) catalyst, is also modeled to complete the energetic profile of the reaction.

While specific DFT studies on this compound are not extensively documented, the wealth of research on similar aryl iodides provides a robust framework for predicting its reactivity. The electronic effects of the acetyl and hydroxyl groups on the phenylalanine backbone would subtly influence the energetics of the catalytic cycle, a factor that can be precisely modeled using DFT.

Prediction of Structural Features in Modified Proteins

The site-specific incorporation of unnatural amino acids like p-iodophenylalanine into proteins is a powerful technique for protein engineering and structural biology. nih.gov A key concern when introducing a non-native residue is the potential perturbation of the protein's native structure and function. Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for predicting and analyzing these structural changes.

Table 1: Predicted Structural Impact of p-Iodophenylalanine Incorporation

Structural LevelPredicted ImpactComputational Method
Overall Fold Minimal perturbationX-ray Crystallography, Homology Modeling
Local Environment Minor adjustments in side-chain packingMolecular Dynamics Simulations
Protein Dynamics Potential for altered local flexibilityMolecular Dynamics Simulations
Solvent Accessibility Increased surface exposure of the modified residueSolvation Models, MD Simulations

Conformational Analysis of Peptides

The conformational preferences of an amino acid residue play a crucial role in determining the secondary and tertiary structure of a peptide. For modified amino acids like this compound, computational analysis is essential to understand how the modification influences the accessible conformational space. The Ramachandran plot, which visualizes the allowed backbone dihedral angles (φ and ψ), is a fundamental tool in this analysis. wikipedia.orgproteopedia.org

Computational studies on model dipeptides provide insight into the intrinsic conformational energy landscapes. nih.govresearchgate.netacs.org By performing quantum mechanical calculations, it is possible to map the potential energy surface as a function of the φ and ψ angles, identifying the low-energy, stable conformations. For a residue like this compound, the bulky iodine atom is expected to introduce steric constraints that limit the allowed regions of the Ramachandran plot compared to its non-iodinated counterpart.

Furthermore, the D-configuration of the amino acid will favor regions of the Ramachandran plot that are typically less populated by the naturally occurring L-amino acids. Specifically, D-amino acids tend to adopt conformations with positive φ values, corresponding to left-handed helical structures. silae.it

Studies on diphenylalanine peptides have demonstrated how intermolecular interactions can drive the self-assembly into ordered nanostructures, a process that is highly dependent on the conformational dynamics of the individual peptide molecules. nih.gov While specific conformational analyses of this compound are limited, the principles derived from studies of similar modified and D-amino acids provide a strong basis for predicting its conformational behavior and its impact on the structure of peptides into which it is incorporated. The interplay between the steric bulk of the iodine, the inherent preferences of the D-amino acid backbone, and the N- and C-terminal modifications will ultimately define its unique conformational signature.

Emerging Research Directions and Future Perspectives

Development of Novel Pharmacological Probes and Drug Candidates

AC-P-Iodo-D-Phe-OH serves as a crucial component in the synthesis of new drugs and pharmacological probes. chemimpex.com Its distinct properties allow for targeted modifications, which is essential for exploring the structure-activity relationships in drug design. chemimpex.com Researchers utilize this compound to create peptide-based drugs that can offer enhanced efficacy and specificity. chemimpex.com The development of such probes is critical for characterizing receptor function and paving the way for new therapeutic agents. uq.edu.au

The modification of peptides with moieties like this compound is a key strategy in overcoming the limitations of natural peptides, such as rapid degradation. mdpi.com By incorporating this and other non-natural amino acids, scientists can produce more stable and potent drug candidates. mdpi.com

Exploration of this compound in Targeted Therapies

Targeted therapies represent a paradigm shift in medicine, moving towards precision treatment of diseases like cancer. acs.org this compound is instrumental in this field, particularly in the development of radiolabeled peptides for targeted radionuclide therapy (TRT). snmjournals.orgpreprints.org In this approach, a radionuclide is attached to a targeting molecule, like a peptide containing this compound, which then selectively binds to receptors overexpressed on tumor cells. mdpi.com

The iodine atom in this compound can be replaced with a radioactive isotope, such as Iodine-123, Iodine-131, or Astatine-211, creating a theranostic agent that can be used for both imaging and therapy. oncotarget.com For instance, para-123I-iodo-L-phenylalanine has been used for diagnostic imaging in glioblastoma patients. oncotarget.com The D-isomer, as in this compound, is of particular interest as it may exhibit different transport mechanisms and biodistribution, potentially leading to higher tumor uptake and lower accumulation in normal tissues. ugent.be

Research has shown that D-amino acids can be transported with high affinity by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. ugent.be This suggests that radiolabeled D-phenylalanine derivatives could be highly effective in targeting cancer cells. Preclinical studies using astatine-labeled phenylalanine derivatives have already demonstrated tumor growth suppression in glioma models, highlighting the therapeutic potential of this approach. oncotarget.com

CompoundApplicationKey FindingsReference
[¹²³I]-2-iodo-D-phenylalanineTumor Imaging (SPECT)Demonstrated uptake in a rhabdomyosarcoma cell model via the LAT1 transporter system. ugent.be
para-¹²³I-iodo-L-phenylalanine (¹²³I-IPA)Diagnostic ImagingSuccessfully used as a diagnostic imaging agent in glioblastoma patients. oncotarget.com
para-²¹¹At-PATargeted Alpha TherapyShowed a dose-dependent tumor growth suppression effect in glioma models. oncotarget.com

Advanced Chemical Methodologies for Peptide Derivatization

The synthesis and modification of peptides are central to harnessing the therapeutic potential of compounds like this compound. Advanced chemical methodologies, such as solid-phase peptide synthesis (SPPS) and palladium-catalyzed cross-coupling reactions, have become indispensable tools. mdpi.comnih.gov

SPPS allows for the efficient and controlled assembly of peptide chains, enabling the incorporation of non-natural amino acids like halogenated phenylalanines. mdpi.comnih.gov Following synthesis, these peptides can be further modified. The Suzuki-Miyaura cross-coupling reaction, for example, is a versatile method for peptide derivatization. mdpi.comnih.gov This reaction allows for the attachment of various functional groups to the peptide backbone, which can be used to modulate the peptide's properties, such as its binding affinity, stability, and fluorescence. nih.govacs.org High-throughput screening methods are being developed to rapidly synthesize and evaluate large libraries of derivatized peptides, accelerating the discovery of new functional materials and therapeutic agents. nih.govacs.org

Integration of Chemical Biology Approaches for Mechanistic Insights

Chemical biology provides a powerful lens through which to understand the complex biological processes influenced by molecules like this compound. nih.gov By combining chemical tools with genetic and biochemical methods, researchers can gain deep mechanistic insights into how these compounds exert their effects. nih.gov

One key area of investigation is the study of protein-protein interactions and enzyme mechanisms. chemimpex.com this compound can be incorporated into peptides that are then used as probes to study these interactions. chemimpex.com Furthermore, the development of chemical tools to study post-translational modifications, such as phosphorylation, is crucial for understanding cellular signaling pathways. researchgate.net Chemical and chemoenzymatic synthesis methods provide access to homogeneously modified proteins that are essential for these studies. researchgate.net

Genetic code expansion is another powerful chemical biology technique that allows for the site-specific incorporation of non-canonical amino acids, like this compound, into proteins within living cells. acs.org This enables the study of protein function and dynamics in their native environment with unprecedented precision. acs.org

Translational Research from Preclinical to Clinical Applications

The ultimate goal of research involving this compound is to translate promising preclinical findings into tangible clinical benefits. This involves a rigorous process of evaluation, starting with in vitro studies and moving through animal models to human clinical trials. tum.de

Preclinical imaging techniques, such as positron emission tomography (PET) in small animal models, play a crucial role in this translational pathway. tum.de These studies allow for the non-invasive and quantitative assessment of the biodistribution and efficacy of new radiolabeled compounds. tum.de The data gathered from preclinical models is essential for guiding the design of clinical trials and for obtaining regulatory approval for new therapeutic agents. snmjournals.org

The development of targeted radionuclide therapies, for example, requires careful dosimetry studies to ensure that the radiation dose delivered to the tumor is maximized while minimizing exposure to healthy tissues. snmjournals.org The collaboration between researchers in chemistry, biology, and medicine is essential for the successful translation of these advanced therapies from the laboratory to the clinic. snmjournals.org

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to study the biochemical mechanisms of AC-P-Iodo-D-phe-OH?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention/Exposure, Comparator, Outcome, Timing) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

  • Population: Specific cell lines or enzymatic systems affected by the compound.
  • Exposure: Dose ranges or binding interactions of this compound.
  • Outcome: Quantifiable metrics like binding affinity or metabolic stability.
  • Ensure alignment with literature gaps identified through systematic reviews .

Q. What experimental design considerations are critical for investigating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Controlled Variables : Standardize pH, temperature, and solvent systems to minimize variability .
  • Sample Size : Use power analysis to determine adequate replicates, accounting for potential batch effects in synthesis.
  • Blinding : Implement double-blinding in assay validation to reduce bias .

Q. How should I conduct a literature review to identify gaps in this compound research?

  • Methodological Answer :

  • Use databases like PubMed and SciFinder with keywords (e.g., "iodinated phenylalanine derivatives," "enzyme inhibition").
  • Differentiate primary sources (original studies on synthesis or bioactivity) from secondary sources (reviews on analogous compounds).
  • Critically evaluate methodologies in prior studies to identify unresolved questions, such as conflicting solubility data .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.
  • Use ANOVA for multi-group comparisons, ensuring normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests.
  • Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can I resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer :

  • Replicate Experiments : Control for variables like buffer composition or incubation time that may affect results.
  • Analytical Validation : Compare techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to identify method-specific artifacts.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity?

  • Methodological Answer :

  • Orthogonal Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent racemization during iodination.
  • Catalysis : Explore palladium-mediated coupling for regioselective iodination.
  • Quality Control : Monitor chiral purity via HPLC with chiral stationary phases and validate with NMR .

Q. How can I validate the specificity of this compound in targeting a cellular pathway?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-Cas9 to delete putative target proteins and assess residual activity.
  • Competitive Assays : Co-administer structural analogs to evaluate binding competition.
  • Multi-Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .

Q. What computational approaches are suitable for predicting this compound’s metabolic stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites.
  • QSAR Models : Train on datasets of iodinated aromatics to estimate metabolic half-lives.
  • Docking Studies : Validate predictions with in vitro microsomal assays .

Guidance for Methodological Rigor

  • Data Triangulation : Combine quantitative (e.g., LC-MS quantification) and qualitative (e.g., crystallography) methods to strengthen conclusions .
  • Ethical Compliance : Document protocols for safe handling of iodinated compounds, adhering to GHS guidelines for waste disposal .
  • Reproducibility : Publish raw datasets and detailed synthesis protocols in open-access repositories to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.